molecular formula C25H21ClN2O6 B2495684 methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758703-61-6

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2495684
CAS No.: 758703-61-6
M. Wt: 480.9
InChI Key: XLKKZHOLKQHUBG-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. Key structural elements include:

  • 4-Chlorophenyl group: Positioned at C4, the electron-withdrawing chlorine atom may influence electronic properties and binding affinity.
  • Methyl carboxylate ester: At position 3, this group enhances solubility and modulates reactivity compared to nitrile or carboxylic acid analogs.

Yields for analogous reactions range from 59% to 66%, with crystallization in methanol yielding colorless solids.

Properties

IUPAC Name

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O6/c1-13-9-19-21(24(29)28(13)11-14-3-8-17-18(10-14)33-12-32-17)20(15-4-6-16(26)7-5-15)22(23(27)34-19)25(30)31-2/h3-10,20H,11-12,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKKZHOLKQHUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrano[3,2-c]pyridine core with several functional groups that contribute to its biological activity. The molecular formula is C24H21N3O6C_{24}H_{21}N_{3}O_{6}, and it has a molecular weight of approximately 447.4 g/mol.

PropertyValue
Molecular FormulaC24H21N3O6
Molecular Weight447.4 g/mol
IUPAC NameThis compound
InChI KeyAAAKNWZKGIPFED-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its effects on various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. Studies have shown that derivatives related to this compound can inhibit cell proliferation and induce apoptosis in these cancer cells.

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways associated with tumor growth. For instance, it has been linked to the inhibition of the MEK-MAPK signaling pathway, which is often constitutively active in various solid tumors .
  • Case Study : In a study evaluating the anticancer activity of related benzodioxole compounds, one derivative showed a notable increase in early and late apoptosis in A549 cells while exhibiting low toxicity toward normal NIH/3T3 mouse embryonic fibroblast cells. This suggests a favorable therapeutic window for potential clinical applications .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). While some derivatives showed no significant inhibition against these enzymes, the structural characteristics of methyl 2-amino derivatives indicate potential for selective enzyme targeting .

Research Findings

Recent studies highlight the following key findings regarding the biological activity of methyl 2-amino derivatives:

  • Cytotoxicity : Various derivatives have been tested for cytotoxic effects on different cancer cell lines. The substituents on the benzene ring significantly influence their cytotoxicity profile .
  • Therapeutic Potential : The compound's structural features suggest that it could be developed into a therapeutic agent targeting specific cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Research Implications and Limitations

Structural Insights: The pyrano-pyridine core’s rigidity, combined with substituent diversity, enables tunable electronic and steric profiles. However, the lack of X-ray data for the target compound limits insights into exact bond angles or crystal packing motifs .

Functional Group Trade-offs : While the methyl carboxylate enhances solubility, it may reduce thermal stability compared to nitrile derivatives (e.g., ), which exhibit higher decomposition temperatures .

Unresolved Questions :

  • How does the 4-chlorophenyl group influence intermolecular interactions compared to 4-methoxyphenyl ? Hydrogen-bonding patterns () could differ significantly .
  • What is the hydrolytic stability of the methyl carboxylate under physiological conditions?

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